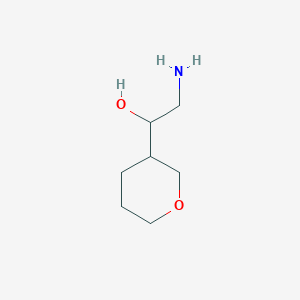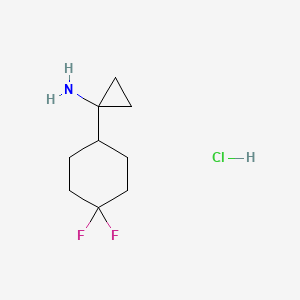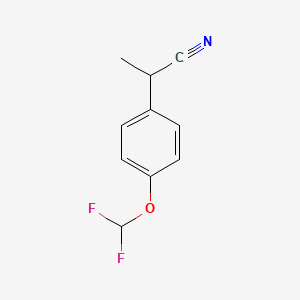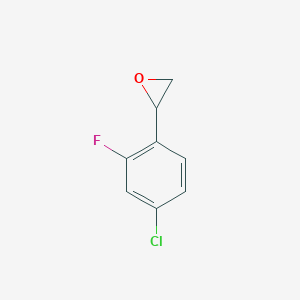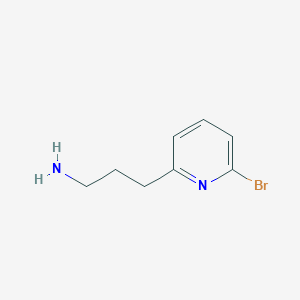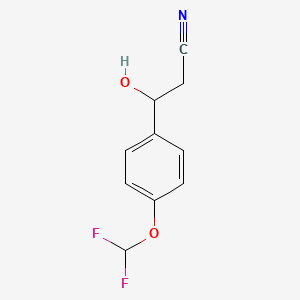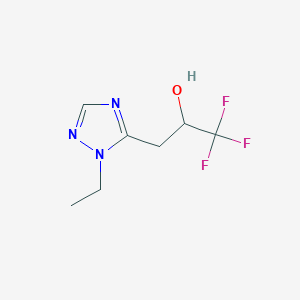
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a triazole ring, a trifluoromethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a trifluoromethyl ketone under basic conditions. The reaction proceeds through nucleophilic addition of the triazole to the ketone, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropane.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylmethanamine
- 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in medicinal chemistry for drug development.
Propriétés
Formule moléculaire |
C7H10F3N3O |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
3-(2-ethyl-1,2,4-triazol-3-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H10F3N3O/c1-2-13-6(11-4-12-13)3-5(14)7(8,9)10/h4-5,14H,2-3H2,1H3 |
Clé InChI |
ZMWGUVWNOWUGFN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


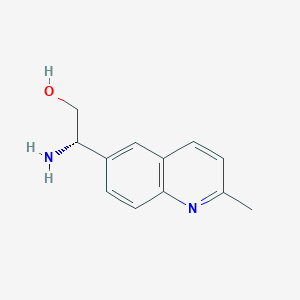
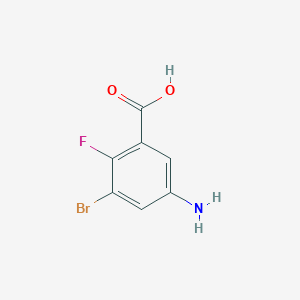
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
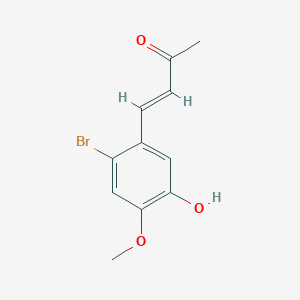

![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
